molecular formula C22H22N4O B5454442 [1-(2-aminopyrimidin-4-yl)piperidin-3-yl](1,2-dihydroacenaphthylen-5-yl)methanone

[1-(2-aminopyrimidin-4-yl)piperidin-3-yl](1,2-dihydroacenaphthylen-5-yl)methanone

Cat. No.: B5454442
M. Wt: 358.4 g/mol
InChI Key: VHZOVJPNBCPKOY-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that is related to a class of compounds known as protein kinase inhibitors . Protein kinase B (PKB or Akt) is an important component of intracellular signaling pathways regulating growth and survival . Signaling through PKB is frequently deregulated in cancer, and inhibitors of PKB therefore have potential as antitumor agents .


Synthesis Analysis

The synthesis of this compound seems to involve a series of complex chemical reactions . The optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines provided ATP-competitive, nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups . It includes a pyrimidin-4-yl group, a piperidin-3-yl group, and a dihydroacenaphthylen-5-yl group .


Chemical Reactions Analysis

This compound is an ATP-competitive inhibitor of PKB . It undergoes metabolism in vivo, leading to rapid clearance and low oral bioavailability . Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7H-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of PKB .

Mechanism of Action

The compound acts by inhibiting the protein kinase B (PKB or Akt), an important component of intracellular signaling pathways regulating growth and survival . This inhibition is achieved through ATP-competitive inhibition .

Future Directions

The future directions for this compound could involve further optimization of its structure to improve its selectivity and bioavailability. Additionally, more research could be conducted to better understand its mechanism of action and potential applications in cancer therapy .

Properties

IUPAC Name

[1-(2-aminopyrimidin-4-yl)piperidin-3-yl]-(1,2-dihydroacenaphthylen-5-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O/c23-22-24-11-10-19(25-22)26-12-2-4-16(13-26)21(27)18-9-8-15-7-6-14-3-1-5-17(18)20(14)15/h1,3,5,8-11,16H,2,4,6-7,12-13H2,(H2,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHZOVJPNBCPKOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC(=NC=C2)N)C(=O)C3=CC=C4CCC5=C4C3=CC=C5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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